2-Isopropoxybenzoic acid
Overview
Description
2-Isopropoxybenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an isopropoxy group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropoxybenzoic acid can be synthesized through several methods. One common method involves the reaction of isopropyl 2-isopropoxybenzoate with potassium tert-butoxide in dimethyl sulfoxide at 70°C for 2 hours. The reaction mixture is then cooled, poured into ice water, and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed, and recrystallized to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-Isopropoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzoic acid
- 2-Ethoxybenzoic acid
- 2-Propoxybenzoic acid
Uniqueness
2-Isopropoxybenzoic acid is unique due to its specific isopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-propan-2-yloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPLDSOFBMZGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493841 | |
Record name | 2-[(Propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63635-26-7 | |
Record name | 2-[(Propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 5-(3-carboxypropyl)-2-isopropoxybenzoic acid in the synthesis of the described ordered poly(amide-acylhydrazide-amide)?
A1: 5-(3-carboxypropyl)-2-isopropoxybenzoic acid (XabX) serves as a crucial monomer in constructing the ordered polymer backbone. [] Its unique structure, featuring both a carboxylic acid group and an isopropoxy group on the benzene ring, allows it to react with two different diamines – piperazine (YddY) and 4-aminobenzohydrazide (YefY) – in a specific sequence. This controlled reaction sequence is key to achieving the desired ordered (-ccfebaddabef-) arrangement within the polymer chain. [] This ordered structure can potentially impact the polymer's final properties, such as its crystallinity, thermal stability, and mechanical strength.
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